molecular formula C15H17N3O3S B2996224 6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941980-28-5

6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2996224
CAS No.: 941980-28-5
M. Wt: 319.38
InChI Key: ZCJPXBXNOSOBMI-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-d]pyrimidine-2,5-dione class, characterized by a bicyclic framework fused with a pyrimidine ring. Key structural features include:

  • Position 6: Modified with a (tetrahydrofuran-2-yl)methyl group, enhancing solubility and conformational flexibility due to the oxygen-rich tetrahydrofuran moiety.
  • Core functionality: The 2,5-dione motif enables hydrogen bonding and coordination with biological targets, making it relevant for pharmaceutical applications such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

6-(oxolan-2-ylmethyl)-4-thiophen-2-yl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-14-12-10(8-18(14)7-9-3-1-5-21-9)16-15(20)17-13(12)11-4-2-6-22-11/h2,4,6,9,13H,1,3,5,7-8H2,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCJPXBXNOSOBMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , known by its CAS number 894051-34-4, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.

Chemical Structure and Properties

The molecular formula for this compound is C16H17N5O2S2C_{16}H_{17}N_{5}O_{2}S_{2} with a molecular weight of approximately 375.5 g/mol. The structure features a pyrrolopyrimidine core with thiophene and tetrahydrofuran substituents, which are known to influence biological activity.

Biological Activity Overview

Research has indicated that compounds containing thiophene and pyrrolopyrimidine moieties exhibit a range of biological activities including:

  • Anticancer Activity : Some derivatives of pyrrolopyrimidines have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Certain analogs have been studied for their ability to inhibit enzymes such as topoisomerase I, which is crucial for DNA replication and repair.

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : The interaction with specific enzymes alters cellular processes, leading to reduced proliferation in cancer cells.
  • Receptor Modulation : Potential modulation of receptors involved in signaling pathways can lead to therapeutic effects.

Anticancer Activity

A study exploring the anticancer properties of pyrrolopyrimidine derivatives indicated that certain compounds inhibited the growth of human cancer cell lines by inducing apoptosis. The presence of the tetrahydrofuran moiety was suggested to enhance cellular uptake and bioavailability.

Antimicrobial Effects

Another investigation focused on the antimicrobial activity of thiophene-containing compounds. Results showed that derivatives exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes.

Enzyme Inhibition

Research into enzyme inhibition revealed that the compound could inhibit topoisomerase I activity effectively. This inhibition was linked to structural features that allowed for effective binding to the enzyme's active site.

Data Summary Table

Biological ActivityObserved EffectReference
AnticancerGrowth inhibition in cancer cell lines
AntimicrobialSignificant inhibition against bacteria
Enzyme InhibitionTopoisomerase I inhibition

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ primarily in substituents at positions 4 and 6, leading to variations in physicochemical properties, biological activity, and synthetic routes. Below is a detailed comparison:

Table 1: Structural and Analytical Comparison

Compound Name / ID Substituents (Position 4 / 6) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data
Target Compound Thiophen-2-yl / (THF-2-yl)methyl ~366.42* Not reported Expected IR: ~1680–1710 cm⁻¹ (C=O), ~3455 cm⁻¹ (NH)
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione (12a, ) Thiophen-2-yl / Phenyl 272.32 Not reported $^{13}\text{C NMR}$: δ 161.1, 179.9 (C=O); Anal. C: 61.94% (calc. 61.75%)
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j, ) 2-Hydroxyphenyl / 4-Methoxyphenyl ~352.37* ~220 IR: 3640 cm⁻¹ (OH), 1680 cm⁻¹ (C=O); Rf = 0.41
6-Butyl-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione () 3-Fluorophenyl / Butyl 318.35 Not reported IUPAC name confirms fluorine substitution; potential enhanced metabolic stability
4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione () 2-Methoxyphenyl / 4-Methylbenzyl ~410.48* Not reported Contains methoxy and methyl groups; likely lipophilic

*Calculated based on molecular formula.

Key Findings

Substituent Effects on Solubility :

  • The target compound’s (tetrahydrofuran-2-yl)methyl group improves solubility compared to phenyl (12a) or butyl () substituents, as oxygen atoms facilitate polar interactions .
  • Hydroxyl and methoxy groups (4j, ) further enhance hydrophilicity but may reduce membrane permeability .

Bulky substituents (e.g., 4-methylbenzyl in ) may sterically hinder target binding but improve selectivity .

Spectral Signatures :

  • All compounds show strong C=O stretches (~1680–1713 cm⁻¹) in IR, confirming the dione core .
  • $^{13}\text{C NMR}$ data for 12a (δ 161.1, 179.9) aligns with the target’s expected carbonyl signals .

Synthetic Routes :

  • Compounds like 12a and 14b () are synthesized via reflux with carbon disulfide and KOH, whereas the target compound’s route likely involves tetrahydrofuran derivatization .

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